molecular formula C10H15NO2 B1369386 1-[3-(2-Methoxyethoxy)phenyl]methanamine CAS No. 919016-97-0

1-[3-(2-Methoxyethoxy)phenyl]methanamine

Cat. No.: B1369386
CAS No.: 919016-97-0
M. Wt: 181.23 g/mol
InChI Key: LFJMLEFCFRQLPB-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethoxy)phenyl]methanamine is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine typically involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methoxyethoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Formation of 3-(2-methoxyethoxy)benzaldehyde or 3-(2-methoxyethoxy)benzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogenated or nitrated derivatives on the phenyl ring.

Scientific Research Applications

1-[3-(2-Methoxyethoxy)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways that involve modulation of biochemical processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

  • (4-Butoxy-3-ethoxyphenyl)methanamine
  • (3-Methylphenyl)(2H-tetraazol-5-yl)methanamine
  • (1-(2-Methoxyphenyl)cyclopropyl)methanamine
  • N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine

Uniqueness: 1-[3-(2-Methoxyethoxy)phenyl]methanamine is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound for various applications where these properties are advantageous.

Biological Activity

1-[3-(2-Methoxyethoxy)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its structural similarities to neurotransmitters and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a methanamine group attached to a phenyl ring that is further substituted with a 2-methoxyethoxy group. The presence of the methoxy group is significant as it influences the compound's solubility and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to act as a ligand for various receptors involved in neurotransmission. Preliminary studies suggest that it may interact with serotonin receptors, leading to modulation of serotonin levels in the brain, which could have implications for mood regulation and anxiety disorders.

Interaction Studies

  • Receptor Binding : Initial receptor binding studies indicate that this compound shows affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction may lead to alterations in downstream signaling pathways associated with mood and cognition.
  • Enzyme Modulation : The compound may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters such as serotonin and norepinephrine.

Biological Activity

The biological activities attributed to this compound include:

  • Antidepressant-like Effects : In animal models, administration of the compound has demonstrated potential antidepressant-like effects, evidenced by reduced immobility in forced swim tests.
  • Antimicrobial Properties : Studies have shown that similar compounds exhibit antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains .

Study 1: Antidepressant Activity

In a controlled study involving mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behavior compared to control groups. This suggests potential efficacy in treating depressive disorders.

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial properties of several methanamine derivatives, including this compound. The compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(4-Methoxyphenyl)methanamineContains a methoxy group on the phenyl ringKnown for strong serotonin reuptake inhibition
N,N-Dimethyl-1-[4-(2-methoxyethoxy)phenyl]amineDimethyl substitution on nitrogenEnhanced lipophilicity affecting blood-brain barrier penetration
1-[4-(Ethoxy)phenyl]methanamineEthoxy instead of methoxyethoxyDifferent pharmacokinetic profile

This table highlights the unique properties of this compound compared to structurally similar compounds, emphasizing its potential for specific therapeutic applications.

Properties

IUPAC Name

[3-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJMLEFCFRQLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602706
Record name 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919016-97-0
Record name 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2-methoxyethoxy)phenyl]methanamine
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